molecular formula C7H6ClFN2O B6607024 N-(5-chloro-4-fluoropyridin-2-yl)acetamide CAS No. 2839138-54-2

N-(5-chloro-4-fluoropyridin-2-yl)acetamide

Cat. No.: B6607024
CAS No.: 2839138-54-2
M. Wt: 188.59 g/mol
InChI Key: ZOSAWVLUCQTVAI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-fluoropyridin-2-yl)acetamide: is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-fluoropyridin-2-yl)acetamide typically involves the reaction of 5-chloro-4-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(5-chloro-4-fluoropyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group also plays a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • N-(5-chloro-4-fluoropyridin-2-yl)methanamine
  • N-(5-chloro-4-fluoropyridin-2-yl)benzamide
  • N-(5-chloro-4-fluoropyridin-2-yl)thiourea

Comparison: N-(5-chloro-4-fluoropyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it suitable for distinct applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5-chloro-4-fluoropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c1-4(12)11-7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSAWVLUCQTVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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